1,1'-Binaphthalene-2,2'-dicarboxylic acid

描述

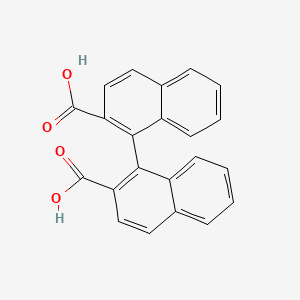

Structure

2D Structure

属性

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Binaphthalene 2,2 Dicarboxylic Acid

Oxidation-Based Synthetic Routes

Oxidation reactions represent a fundamental strategy for the synthesis of 1,1'-Binaphthalene-2,2'-dicarboxylic acid, often starting from more readily available binaphthyl precursors. These methods leverage the conversion of functional groups, such as hydroxyl or methyl groups, into carboxylic acid moieties.

Oxidation of 1,1'-Binaphthalene-2,2'-diol Precursors with High Enantiomeric Excess

The enantioselective synthesis of this compound can be achieved through the oxidation of 1,1'-Binaphthalene-2,2'-diol (BINOL) derivatives. BINOL is a cornerstone of asymmetric synthesis, and its conversion to the corresponding dicarboxylic acid with retention of high enantiomeric excess is of significant interest. One effective method involves the oxidation of a 1,1'-binaphthyl-2,2'-dialdehyde intermediate. This dialdehyde (B1249045) can be prepared from the corresponding diol. The subsequent oxidation to the dicarboxylic acid has been reported with high efficiency. For instance, the oxidation of the dialdehyde using sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a phosphate (B84403) buffer and hydrogen peroxide can yield the desired chiral binaphthyldicarboxylic acid in high yield. mdpi.com A reported procedure using this method achieved a yield of 94.3% with an optical purity greater than 99%. mdpi.com

Another approach involves the oxidation of a 2'-methyl substituent on a binaphthyl precursor. elsevierpure.com This strategy relies on the initial synthesis of a molecule such as isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate, which can then be oxidized to form the dicarboxylic acid. elsevierpure.com

Table 1: Oxidation of Binaphthyl Precursors to this compound

| Precursor | Oxidant(s) | Solvent(s) | Temperature | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| 1,1'-Binaphthyl-2,2'-dialdehyde | NaClO₂, H₂O₂ | Tetrahydrofuran | Room Temp. | 94.3 | >99 | mdpi.com |

| Isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate | Not specified | Not specified | Not specified | Good | Not specified | elsevierpure.com |

Anodic Dehydrogenative Homo-coupling Strategies for Binamine Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of binaphthyl systems. Anodic dehydrogenative homo-coupling of 2-naphthylamine (B18577) derivatives has been shown to produce 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives in excellent yields. rsc.org This sustainable protocol avoids the use of transition-metal reagents or stoichiometric oxidants, with hydrogen gas as the only byproduct. rsc.org While this method directly yields BINAM derivatives, these can serve as precursors to the target dicarboxylic acid through subsequent functional group transformations, such as diazotization followed by hydrolysis and oxidation. The efficiency of the initial coupling is high, with yields of up to 98% reported for various N-substituted 2-naphthylamines. rsc.org

Table 2: Anodic Dehydrogenative Homo-coupling of 2-Naphthylamine Derivatives

| Substrate | Electrolyte | Solvent | Current | Yield of BINAM derivative (%) | Reference |

|---|---|---|---|---|---|

| N-Phenyl-2-naphthylamine | ⁿBu₄NPF₆ | HFIP | 4 mA | 98 | rsc.org |

| N-Methyl-2-naphthylamine | ⁿBu₄NPF₆ | HFIP | 4 mA | 30 | rsc.org |

| N-Ethyl-2-naphthylamine | ⁿBu₄NPF₆ | HFIP | 4 mA | 87 | rsc.org |

| N-Isopropyl-2-naphthylamine | ⁿBu₄NPF₆ | HFIP | 4 mA | 85 | rsc.org |

| N-tert-Butyl-2-naphthylamine | ⁿBu₄NPF₆ | HFIP | 4 mA | 72 | rsc.org |

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of complex organic molecules, including this compound. Palladium and copper catalysts are particularly prominent in these synthetic strategies.

Palladium-Catalyzed Carbonylation for Axially Chiral Derivatives

Palladium-catalyzed carbonylation reactions are a highly effective method for the introduction of carboxylic acid functionalities. These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. For the synthesis of this compound, a common precursor is a 2,2'-dihalo-1,1'-binaphthyl derivative. The carbonylation of such precursors can be performed using carbon monoxide gas or a CO surrogate.

Copper-Catalyzed Green Production Methods

Copper-catalyzed reactions have emerged as a more sustainable and cost-effective alternative to some palladium-catalyzed processes. A green production method for a positional isomer, 1,1'-binaphthyl-8,8'-dicarboxylic acid, has been developed using a copper salt as a catalyst. semanticscholar.org This process involves the reduction-condensation of a 1-amino-8-naphthoic acid diazonium salt. semanticscholar.org The copper catalyst is regenerated in situ, leading to a high-yielding and environmentally friendly process. semanticscholar.org While this specific example produces the 8,8'-dicarboxylic acid isomer, similar copper-catalyzed oxidative coupling strategies of naphthalene (B1677914) derivatives could potentially be adapted for the synthesis of the 2,2'-dicarboxylic acid. For instance, the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives catalyzed by chiral diamine-copper complexes is a well-established method for producing BINOL derivatives, which can then be converted to the dicarboxylic acid. unipr.it

Palladium-Catalyzed Ortho-functionalization

Palladium-catalyzed C-H activation and functionalization have become a powerful tool for the direct introduction of functional groups at specific positions, avoiding the need for pre-functionalized substrates. The carboxylic acid groups of this compound can direct the palladium catalyst to the ortho positions (3 and 3' positions), enabling further functionalization. cardiff.ac.uk This directing ability has been utilized for the phenylation of the binaphthyl backbone. cardiff.ac.uk Conversely, it is conceivable that a palladium-catalyzed ortho-C-H carboxylation of a suitable 1,1'-binaphthyl precursor could be employed for the direct synthesis of the target dicarboxylic acid, although specific examples for this direct transformation are less common in the literature.

Enantioselective Synthesis and Resolution Techniques

The axial chirality of this compound makes the separation of its enantiomers a critical step for its application in asymmetric synthesis and materials science. As direct asymmetric synthesis can be complex, classical resolution of the racemate remains a prevalent and effective strategy. This involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

A foundational and widely practiced method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with an enantiomerically pure chiral base. libretexts.org The racemic this compound is treated with a chiral amine, resulting in two diastereomeric salts. These salts, (R-acid)•(R-base) and (S-acid)•(R-base), possess distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.

The less soluble diastereomeric salt crystallizes from the solution, while the more soluble one remains in the mother liquor. After separation of the solid, the enantiomerically enriched dicarboxylic acid is recovered by treating the salt with a strong acid to protonate the carboxylate and release the chiral amine.

The choice of the chiral resolving agent is crucial for an efficient resolution process. Research has demonstrated the successful resolution of this compound using various chiral amines. For instance, (R)-(-)-1-cyclohexylethylamine has been effectively used as a resolving agent, requiring several recrystallizations to achieve the (R)-acid with an enantiomeric excess (ee) greater than 99%. cardiff.ac.uk To isolate the corresponding (S)-enantiomer from the remaining mother liquor, a different chiral amine, (1R,2R)-diphenylethylene diamine, was employed, yielding the (S)-acid in high optical purity. cardiff.ac.uk This dual-agent approach highlights the strategy of using complementary resolving agents to access both enantiomers of the target compound efficiently. In one documented procedure, this method yielded both the (R) and (S) enantiomers in 23% and 22% yield, respectively, after recrystallization. cardiff.ac.uk

Table 1: Chiral Amines for Diastereomeric Salt Resolution

| Resolving Agent | Target Enantiomer Isolated | Reported Yield | Reported Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| (R)-(-)-1-Cyclohexylethylamine | (R)-1,1'-Binaphthalene-2,2'-dicarboxylic acid | 23% | >99% | cardiff.ac.uk |

| (1R,2R)-Diphenylethylene diamine | (S)-1,1'-Binaphthalene-2,2'-dicarboxylic acid | 22% | >99% | cardiff.ac.uk |

Beyond direct salt formation, resolution can be achieved by converting the carboxylic acid into diastereomeric derivatives, such as amides, which are then separated by crystallization. This method involves an additional chemical transformation but can offer excellent selectivity. A practical and high-yielding approach involves the reaction of racemic this compound with (S)-1-phenylethylamine to form a mixture of diastereomeric amides. oup.com The subsequent fractional crystallization of these amides allows for their separation, and the resolved amides can then be hydrolyzed back to the enantiomerically pure dicarboxylic acids. oup.com This process has been reported to provide both enantiomers in high yield (approximately 80% of the theoretical value) and excellent optical purity (100% ee by HPLC). oup.com

The choice of solvent plays a critical role in determining which diastereomer selectively crystallizes. elsevierpure.com Studies have shown that for the diastereomeric amides formed from racemic this compound and (S)-1-phenylethylamine, the crystallization outcome is highly solvent-dependent. elsevierpure.com

Using sterically less demanding solvents like acetone (B3395972), dichloromethane, and acetonitrile (B52724) typically leads to the crystallization of the (S,S)-diastereomer as a solvent complex. elsevierpure.com

Conversely, bulkier solvents tend to favor the crystallization of the (R,S)-diastereomer, which crystallizes without including a solvent molecule. elsevierpure.com

Ethanol (B145695) presents an interesting exception, affording the (R,S)-diastereomer as an ethanol complex. elsevierpure.com

This solvent-controlled resolution demonstrates a sophisticated level of control over the crystallization process, enabling the selective isolation of either diastereomer from the same mixture simply by changing the solvent. elsevierpure.com

Another fascinating example is the coincident spontaneous resolution observed when combining racemic this compound with racemic 1,2-diphenylethylenediamine. nih.gov This system is induced by the presence of water in the crystallization solvent, leading to the formation of spontaneously resolvable conglomerate crystals. nih.gov

Table 2: Solvent Effects on Crystallization of Diastereomeric Amides*

| Solvent | Diastereomer Crystallized | Nature of Crystal | Source |

|---|---|---|---|

| Acetone | (Sa,S)-Amide | Solvent Complex ((Sa,S)-amide·acetone) | elsevierpure.com |

| Dichloromethane | (Sa,S)-Amide | Solvent Complex | elsevierpure.com |

| Acetonitrile | (Sa,S)-Amide | Solvent Complex | elsevierpure.com |

| Ethanol | (Ra,S)-Amide | Solvent Complex ((Ra,S)-amide·EtOH) | elsevierpure.com |

| Bulky Solvents (e.g., Toluene) | (Ra,S)-Amide | Solvent-Free | elsevierpure.com |

*Diastereomeric amides formed from racemic this compound and (S)-1-phenylethylamine.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Supramolecular Architecture

X-ray crystallography provides definitive insights into the solid-state structure of BNDA, revealing how individual molecules interact to form complex, higher-order assemblies. This technique is fundamental to crystal engineering, which focuses on designing solid-state structures with specific properties based on an understanding of intermolecular interactions nih.gov.

Crystal Structures of Inclusion Complexes and Host Lattices

1,1'-Binaphthalene-2,2'-dicarboxylic acid is a well-established host molecule known for its ability to form crystalline inclusion complexes with a variety of uncharged, proton-donor organic guest molecules. acs.orgrsc.org The two carboxylic acid groups at the 2 and 2' positions, combined with the steric bulk of the binaphthyl backbone, create specific cavities and interaction sites that enable selective guest encapsulation. This contrasts with its isomer, 1,1'-binaphthyl-8,8'-dicarboxylic acid, which does not form inclusion compounds with neutral molecules but instead favors salt-like aggregates with basic compounds, a difference attributed to the formation of an intramolecular hydrogen bond in the latter that reduces its clathrate-forming ability. rsc.org The study of BNDA's host-guest chemistry is significant for developing new materials for molecular recognition and separation.

Co-crystallization Phenomena and Hydrogen Bonding Networks (e.g., BDC-urea co-crystals)

BNDA readily forms co-crystals with other molecules, a phenomenon driven by specific intermolecular interactions, most notably hydrogen bonding. A prominent example is the co-crystal formed between BNDA and urea (B33335). nih.govnih.gov X-ray structure analysis reveals that these two compounds co-crystallize in a 1:1 molar ratio. nih.gov

In the solid state, the BNDA molecule adopts a conformation where the two naphthyl units are nearly perpendicular, with a dihedral angle of 79.77(5)°. nih.gov The crystal structure is organized into a chiral, two-dimensional polymeric structure held together by an extensive network of hydrogen bonds between the carboxylic acid groups of BNDA and the urea molecules. nih.govnih.gov The urea molecule acts as both a hydrogen bond donor and acceptor, participating in five distinct hydrogen bonds. nih.gov

Key hydrogen bonding motifs identified in the BNDA-urea co-crystal include:

An R²₂(8) motif formed between one carboxylic acid group of BNDA and a urea molecule. nih.gov

An R¹₂(6) motif where the other carboxylic acid's carbonyl oxygen accepts two N-H···O hydrogen bonds from another urea molecule. nih.gov

These interactions assemble the molecules into chiral layers. Although the crystal itself is centrosymmetric, it is constructed from alternating stacks of these homochiral layers, with each layer having the opposite chirality to its neighbors. nih.govnih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O2—H2⋯O5ii | 1.00 | 1.63 | 2.606 | 162 |

| O3—H3⋯O5iii | 0.98 | 1.70 | 2.637 | 160 |

| N2—H3N⋯O4 | 0.88 | 2.17 | 3.001 | 157 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Chiral Purity Analysis

NMR spectroscopy is an indispensable tool for studying BNDA in solution. It provides detailed information on molecular structure, complex formation, and is widely used to determine enantiomeric purity.

Solution-State Complexation Studies and Binding Thermodynamics

The study of binding thermodynamics provides fundamental information on the forces, such as Gibbs energy, enthalpy, and entropy, that drive the formation of a host-guest complex. nih.gov These parameters are crucial for understanding the stability and selectivity of complexes formed by BNDA in solution. While direct thermodynamic data for BNDA complexation is specific to each host-guest system, the principles are well-established. Techniques like Isothermal Titration Calorimetry (ITC) are often employed to measure the heat changes upon binding, allowing for the direct determination of binding enthalpy (ΔH) and the binding constant (Kₐ), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. These thermodynamic profiles help in the selection and optimization of host molecules for specific applications. nih.gov The stability of such complexes in solution is also highly dependent on the solvent, with less polar solvents generally increasing the stability of complexes formed through hydrogen bonds. researchgate.net

Chiral Derivatization Protocols for Enantiomeric Excess Determination

Determining the enantiomeric purity or enantiomeric excess (ee) is critical in asymmetric synthesis. While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent. asdlib.org These resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.

Alternatively, chiral solvating agents (CSAs) can be used. asdlib.org CSAs, such as derivatives of the related compound BINOL, interact with the enantiomers of an analyte like BNDA to form transient diastereomeric complexes in solution. asdlib.orgnih.gov This interaction leads to observable differences in the chemical shifts of the enantiomers in the ¹H NMR spectrum, enabling the direct determination of the ee by integrating the corresponding signals. nih.gov For BNDA itself, chemical resolution using chiral amines like (R)-(-)-1-cyclohexylethylamine has been successfully employed to separate the enantiomers, with the purity of the resulting (R)- and (S)-BNDA confirmed to be >99% ee. cardiff.ac.uk

Circular Dichroism (CD) Spectroscopy for Chiral Characterization of Ligands and MOFs

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for characterizing chiral molecules like BNDA. The axial chirality arising from the restricted rotation around the C1-C1' bond gives rise to a distinct CD signal.

The CD spectrum of a binaphthyl derivative is highly sensitive to the dihedral angle between the two naphthalene (B1677914) moieties. nih.gov This makes CD an excellent tool for conformational analysis in solution. nih.gov Vibrational Circular Dichroism (VCD), an infrared analogue of CD, is also particularly sensitive to the conformations of chiral compounds in solution and can provide detailed structural information that may not be available from other spectroscopic methods. researchgate.net

This technique is also applied to more complex systems incorporating BNDA or its derivatives, such as Metal-Organic Frameworks (MOFs). mdpi.com When a homochiral BNDA-derived ligand is used to construct a MOF, the chirality is transferred to the resulting supramolecular structure. For instance, a homochiral MOF synthesized from (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid exhibits a one-dimensional helical tubular structure. mdpi.com The CD spectrum of the MOF provides evidence of this induced chirality in the solid state, confirming the successful transfer of stereochemical information from the molecular building block to the final framework. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reaction Mechanisms

Density Functional Theory (DFT) has been extensively applied to understand the intricacies of reactions involving binaphthyl derivatives. DFT calculations provide valuable information on the potential energy surfaces (PES) of reactions, helping to identify transition states and reaction pathways. nih.gov For instance, DFT studies on the racemization of the parent 1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol (BINOL) have shown that the preferred pathway for configurational inversion is an anti pathway with a centrosymmetric transition state. nih.gov While the reaction path for 1,1'-binaphthyl proceeds downhill from the transition state, the path for BINOL surprisingly includes a local minimum. nih.gov

In the context of 1,1'-Binaphthalene-2,2'-dicarboxylic acid, DFT calculations are crucial for understanding its role in asymmetric catalysis. When used as a chiral ligand, the acid's coordination with a metal center creates a chiral environment that dictates the stereochemical outcome of a reaction. DFT models can elucidate the structure of the catalyst-substrate complex and the transition states of the catalytic cycle. For example, in palladium-catalyzed C-H activation reactions, DFT calculations have been used to compare the palladacycles formed with ligands similar to this compound, confirming stable, unstrained geometries. nih.gov These calculations can also predict the relative energies of different transition states, offering a rationale for the observed enantioselectivity. nih.gov

Furthermore, quantum chemical studies are employed to investigate complexation reactions. The interaction between dicarboxylic acids and other molecules, such as radicals, can be modeled to understand proton exchange mechanisms and the stability of the resulting complexes. researchgate.net These calculations often consider the influence of the solvent, which is critical for accurately predicting reaction barriers and stabilities in solution. researchgate.net

Molecular Modeling of Chiral Recognition Processes (e.g., with Cyclodextrins)

The ability of this compound to be recognized by chiral selectors is a key aspect of its chemistry, enabling its separation into pure enantiomers. Molecular modeling, particularly using molecular mechanics (MM) and molecular dynamics (MD) simulations, has been instrumental in understanding these chiral recognition processes, especially with cyclodextrins (CDs). rsc.org

Studies have investigated the chiral recognition of this compound (BNC) by β-cyclodextrin (β-CD) and its methylated derivative, heptakis(2,3,6-tri-O-methyl)-β-CD (TMe-β-CDx). rsc.org These investigations combine experimental data from NMR spectroscopy with MM-MD calculations to elucidate the mechanism of complexation. rsc.orgresearchgate.net The results indicate that TMe-β-CDx is more effective at chiral recognition than the native β-CD. rsc.org

The modeling suggests that the orientation of the guest molecule within the cyclodextrin (B1172386) cavity is determined by dipole-dipole interactions and steric factors. rsc.org For the complexation of undissociated BNC with TMe-β-CDx, the (R)-enantiomer is preferentially bound. rsc.org The complexation is entropically favorable for the preferred enantiomer, a phenomenon attributed to the release of water molecules from the host's cavity and the guest's hydrophilic groups upon inclusion. rsc.org The main forces driving the complexation are identified as van der Waals forces and hydrophobic effects. nih.gov

| Host | Guest | Preferred Enantiomer | Thermodynamic Profile |

|---|---|---|---|

| β-Cyclodextrin (β-CDx) | This compound (BNC) | Weak recognition | Data not specified |

| Heptakis(2,3,6-tri-O-methyl)β-CDx (TMe-β-CDx) | This compound (BNC) | (R)-BNC | Entropically favourable |

| Heptakis(2,3,6-tri-O-methyl)β-CDx (TMe-β-CDx) | 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (B84403) (BNP) | (S)-BNP | Entropically favourable |

Analysis of Racemization Barriers and Conformational Dynamics

The stereochemical stability of this compound is determined by the energy barrier to rotation around the C1-C1' bond, known as the racemization barrier. Computational methods, particularly DFT, are highly effective for calculating these barriers. nih.gov

Studies on the parent 1,1'-binaphthyl and substituted derivatives provide a framework for understanding the factors that influence this barrier. For 1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol, DFT calculations have yielded activation Gibbs energies that are in very good agreement with experimental values. nih.gov The presence of substituents at the 2 and 2' positions, such as the carboxylic acid groups in the title compound, significantly increases the rotational barrier due to steric hindrance, making the enantiomers configurationally stable at room temperature.

The conformational dynamics of binaphthyl derivatives are also a subject of computational investigation. The dihedral angle between the two naphthalene (B1677914) rings is a key parameter defining the molecule's conformation. sonar.ch Ab initio molecular dynamics (AIMD) can be used to simulate the conformational landscape of dicarboxylic acids, revealing how intermolecular interactions in different phases (gas vs. condensed) can stabilize certain conformers. nih.gov While direct energy minimization with DFT is good at finding local minima, AIMD provides a more complete picture of the conformational distribution by accounting for thermal effects and interactions with the environment. nih.gov This detailed conformational analysis is crucial for understanding the molecule's reactivity and its interactions in complex systems. nih.gov

| Compound | Computational Method | Calculated Activation Gibbs Energy (kcal/mol) | Experimental Activation Gibbs Energy (kcal/mol) |

|---|---|---|---|

| 1,1'-Binaphthyl | DFT | Satisfactory agreement with experiment | Available value |

| 1,1'-Binaphthalene-2,2'-diol | DFT | Satisfactory agreement with experiment | Available value |

Derivatization Strategies and Functionalization for Advanced Materials

Synthesis of Chiral Ligand Precursors and Catalysts

1,1'-Binaphthalene-2,2'-dicarboxylic acid and its derivatives are instrumental as precursors in the synthesis of chiral ligands, which are crucial for asymmetric catalysis. The inherent chirality of the binaphthyl backbone is transferred to these ligands, enabling the stereoselective synthesis of a wide array of chemical compounds.

A primary route to many chiral ligands involves the use of 1,1'-bi-2-naphthol (B31242) (BINOL), the precursor to this compound. cardiff.ac.uk BINOL itself can be used to create a variety of chiral catalysts. For instance, it can be converted into chiral Brønsted acid catalysts, which have found broad applications as both organocatalysts and as ligands for metal species. acs.org The synthesis of these catalysts is advantageous as both (R)- and (S)-enantiomers can be readily prepared from the corresponding BINOL enantiomers, allowing for access to products with the desired absolute stereochemistry. acs.org

The dicarboxylic acid itself can be used to form chiral coordination compounds with metal ions. These complexes are widely employed in chiral catalytic reactions, such as asymmetric hydrogenation and oxidation. The rigid and well-defined chiral environment provided by the binaphthyl scaffold is key to achieving high levels of enantioselectivity in these transformations.

Furthermore, derivatives of this compound are used to create novel classes of ligands. For example, new ligands for palladium-catalyzed asymmetric C-H activation have been developed that combine the axial chirality of the binaphthyl scaffold with the coordination properties of mono-N-protected amino acids. These ligands have demonstrated superior enantioselectivities in certain cycloaddition reactions compared to traditional ligands.

The following table summarizes some key chiral precursors and catalysts derived from the 1,1'-binaphthalene (B165201) scaffold.

| Precursor/Catalyst | Starting Material | Key Applications |

| Chiral Brønsted Acids | 1,1'-Bi-2-naphthol (BINOL) | Organocatalysis, Chiral ligands for metals acs.org |

| Metal Coordination Compounds | This compound | Asymmetric hydrogenation and oxidation |

| NOBINAc Ligands | 1,1'-Binaphthyl derivatives | Palladium-catalyzed asymmetric C-H activation |

Formation of Anhydride (B1165640) and Ester Derivatives

The carboxylic acid functional groups of this compound are readily converted into other functional groups, such as anhydrides and esters, to modify the molecule's reactivity and properties.

The intramolecular dehydration of this compound leads to the formation of a cyclic anhydride. cardiff.ac.uk This transformation can be achieved using dehydrating agents like thionyl chloride or phosphorus pentoxide, although yields can be modest. cardiff.ac.uk The resulting anhydride is a key intermediate for further functionalization, particularly in the synthesis of more complex molecular architectures. cardiff.ac.uk For instance, the anhydride of 3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-dicarboxylic acid has been synthesized and its structure confirmed by X-ray analysis. cardiff.ac.uk

Esterification of the dicarboxylic acid groups is another common derivatization strategy. This reaction, which converts the carboxylic acids into esters, can enhance the solubility and reactivity of the compound. The synthesis of ester derivatives can be accomplished through various methods, including palladium-catalyzed carbonylation using phenyl formate (B1220265) as a carbon monoxide source to produce the diphenyl dicarboxylates on a gram scale. smolecule.com The esterification reaction is a general process for carboxylic acids, reacting them with alcohols to form ester compounds, and can be catalyzed either chemically or enzymatically. medcraveonline.com

The table below outlines the synthesis of anhydride and ester derivatives.

| Derivative | Reagents/Method | Significance |

| Cyclic Anhydride | Thionyl chloride, Phosphorus pentoxide cardiff.ac.uk | Intermediate for further synthesis cardiff.ac.uk |

| Diphenyl Dicarboxylates | Palladium-catalyzed carbonylation with phenyl formate smolecule.com | Enhanced solubility and reactivity |

Incorporation into Hypervalent Iodine Systems

Recent research has explored the incorporation of the this compound scaffold into chiral hypervalent iodine reagents. cardiff.ac.uk The goal is to develop novel, stereoselective oxidizing agents. The strategy involves reacting the chiral dicarboxylic acid or its derivatives with λ³-iodanes. cardiff.ac.uk

The synthesis of these chiral hypervalent iodine compounds has been achieved, and their structures have been analyzed. cardiff.ac.uk For example, the anhydride of this compound has been reacted with various iodosylarenes to form new chiral hypervalent iodine(III) reagents. cardiff.ac.uk However, the application of these reagents in asymmetric oxidative reactions has yielded moderate to excellent chemical yields but generally low stereoselectivities. cardiff.ac.uk Experimental evidence suggests that these reagents are prone to hydrolysis, which limits their effectiveness in inducing high levels of enantioselectivity. cardiff.ac.uk Despite these challenges, this area of research continues to be of interest for developing new synthetic methodologies.

Precursors for 1,1'-Binaphthalene-2,2'-diamines

This compound and its derivatives serve as precursors for the synthesis of 1,1'-binaphthalene-2,2'-diamines (BINAMs). BINAMs are another important class of chiral ligands and building blocks in asymmetric synthesis. orgsyn.org

One synthetic route involves the electrochemical synthesis of BINAM derivatives through an anodic dehydrogenative homo-coupling of 2-naphthylamines, a process in which this compound can be utilized. smolecule.com This method is noted for being a transition-metal-free process that can produce BINAM derivatives in high yields. smolecule.com

Alternatively, derivatives of the dicarboxylic acid can be converted to the corresponding diamines. For example, (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate, an ester derivative, can be reduced using a reagent like lithium aluminum hydride to yield (R)-N,N-Dimethyl-1,1'-binaphthyldiamine. orgsyn.org This highlights a multi-step pathway from the dicarboxylic acid to the diamine via an ester intermediate.

The transformation from the dicarboxylic acid to the diamine expands the utility of the binaphthyl scaffold, providing access to a different class of widely used chiral ligands.

Applications in Asymmetric Catalysis

Role as Chiral Ligands in Metal-Mediated Asymmetric Reactions

The C2-symmetric scaffold of 1,1'-binaphthalene-2,2'-dicarboxylic acid allows it to function as a versatile chiral ligand. The two carboxylic acid groups can coordinate with a variety of metal ions, creating a well-defined and sterically hindered chiral environment around the metallic center. This coordination complex then acts as a catalyst, influencing the stereochemical outcome of a chemical reaction by forcing the substrates to approach the metal center from a specific direction. This process, known as asymmetric induction, leads to the preferential formation of one enantiomer of the product over the other. The rigid binaphthyl structure ensures the effective transfer of chirality from the ligand to the reaction products.

Derivatives of the 1,1'-binaphthalene (B165201) scaffold are famously used in asymmetric hydrogenation and oxidation reactions. While the parent dicarboxylic acid can be used, modifications are common to enhance catalytic activity. For instance, derivatives such as (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid improve metal-binding through chelation, which can boost performance in asymmetric hydrogenation. The fundamental principle involves the formation of a chiral metal complex, often with ruthenium or rhodium, which then catalyzes the addition of hydrogen across a double bond in a prochiral substrate.

Ruthenium(II) complexes containing the related chiral phosphine (B1218219) ligand, (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), are effective for the asymmetric hydrogenation of certain unsaturated carboxylic acids and 2-acylaminoacrylic acids. researchgate.net These reactions produce the corresponding saturated products with high enantiomeric excess and in quantitative yields. researchgate.net The success of the BINAP ligand, which shares the same chiral binaphthyl core, underscores the utility of this framework in creating the necessary chiral pocket for stereoselective hydrogenation. Similarly, these chiral coordination compounds are applied in asymmetric oxidation reactions.

Table 1: Examples of Asymmetric Hydrogenation using Binaphthyl-based Ligands

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru(R)-BINAP₂ | α,β-Unsaturated Carboxylic Acids | Saturated Carboxylic Acids | High |

| Ru(R)-BINAP₂ | β,γ-Unsaturated Carboxylic Acids | Saturated Carboxylic Acids | High |

The binaphthyl framework is instrumental in designing ligands for palladium-catalyzed enantioselective reactions. A key example involves a palladium-assisted phosphonation step used in the synthesis of chiral 6,6′-bis(diethoxyphosphoryl)-1,1′-binaphthalene-2,2′-diol, a derivative of the binaphthyl structure. researchgate.net This demonstrates how the binaphthyl core can be functionalized for specific catalytic applications involving palladium.

More broadly, palladium complexes incorporating chiral ligands derived from the binaphthyl skeleton are used in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For example, a palladium-catalyzed three-component coupling of 1,3-dienes with aryl iodides and sodium dialkyl malonates was successfully achieved using a chiral phosphoramidite (B1245037) ligand based on H₈-BINOL. acs.org This cascade reaction, involving arylation and asymmetric allylic alkylation, highlights the efficiency of the chiral palladium complex in controlling the stereochemistry of complex transformations. acs.org The this compound can serve as a foundational structure for developing ligands tailored for such enantioselective palladium catalysis.

Chiral Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. By using chiral ligands like this compound, it is possible to build MOFs with chiral pores and channels. These chiral MOFs can act as heterogeneous catalysts, offering advantages in terms of catalyst recovery and reuse.

Researchers have synthesized chiral porous MOFs containing different metallosalen active sites that are precisely positioned. nih.gov These materials have proven to be efficient heterogeneous catalysts for asymmetric sequential reactions, such as the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. nih.gov In these systems, the binaphthyl-based dicarboxylic acid ligands not only induce chirality in the framework's structure but also help in creating specific spatial arrangements of the catalytic sites, which is crucial for achieving high enantioselectivity (up to 99%) in the sequential reaction. nih.gov

The utility of this compound and its analogues extends to the stereoselective synthesis of key organic building blocks like epoxides and Mannich products. Chiral MOFs constructed with binaphthyl-based linkers can catalyze asymmetric alkene epoxidation with high selectivity. nih.gov

Furthermore, the principles of catalysis derived from this scaffold are applied to Mannich reactions. The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound (a Mannich base). Catalyzing this reaction enantioselectively is of great importance. While often achieved with organocatalysts (see section 6.2), metal complexes with chiral ligands derived from binaphthyl structures can also be employed. For instance, metalloenamines can undergo stereoselective nucleophilic addition to α-imino esters to generate complex α-amino acid derivatives, a transformation related to the Mannich reaction. nih.gov The chiral environment provided by ligands based on the 1,1'-binaphthalene core is critical for controlling the stereochemical outcome of these C-C bond-forming reactions.

Function as Chiral Brønsted Acid Organocatalysts

Beyond their role as ligands for metals, this compound and its derivatives can function directly as chiral Brønsted acid organocatalysts. nih.gov In this capacity, the catalyst is metal-free, which can be advantageous for applications in pharmaceutical synthesis where metal contamination is a concern. Chiral Brønsted acids work by donating a proton to a substrate, thereby activating it toward a nucleophilic attack. The chiral conjugate base of the acid remains associated with the activated substrate through non-covalent interactions, such as hydrogen bonding, within a chiral environment, directing the approach of the nucleophile to one face of the molecule.

Chiral carboxylic acids are considered catalysts of intermediate acidity, filling a useful niche between weaker hydrogen bond donors (like thioureas) and stronger chiral phosphoric acids. rsc.org This allows them to activate a specific set of substrates that are not suitable for catalysis by stronger or weaker acids. nih.govrsc.org For example, chiral BINOL-derived phosphoric acids have been famously used in asymmetric Mannich-type reactions by activating imines. nih.gov Similarly, chiral dicarboxylic acids based on the binaphthyl scaffold can catalyze such transformations. researchgate.net The dual carboxylic acid groups can provide a well-organized chiral environment through multiple hydrogen bonding points, enhancing stereocontrol. The development of catalysts like chiral 1,1′-binaphthyl-2,2-disulfonic acid (BINSA) represents an extension of this concept, creating even stronger Brønsted acids for a broader range of applications. tcichemicals.com

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | [1,1'-Binaphthalene]-2,2'-dicarboxylic acid | C₂₂H₁₄O₄ |

| (R)-BINAP | (R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl | C₄₄H₃₂P₂ |

| Ruthenium(II) | Ruthenium(II) | Ru²⁺ |

| Rhodium | Rhodium | Rh |

| Palladium | Palladium | Pd |

| H₈-BINOL | 5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | C₂₀H₂₂O₂ |

| Metallosalen | (not applicable) | (not applicable) |

| BINSA | 1,1′-Binaphthyl-2,2-disulfonic acid | C₂₀H₁₄O₆S₂ |

| BINOL | 1,1'-Bi-2-naphthol (B31242) | C₂₀H₁₄O₂ |

| (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid | (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxylic acid | C₂₂H₁₄O₆ |

Applications in Supramolecular Chemistry and Advanced Materials Science

Design of Inclusion Compounds and Host-Guest Systems

The rigid, C2-symmetric cleft of BNDA is highly suited for the selective inclusion of guest molecules, forming well-ordered host-guest systems. This property is driven by a combination of steric fit and specific intermolecular interactions.

1,1'-Binaphthalene-2,2'-dicarboxylic acid is a notable host compound capable of forming inclusion crystals, or clathrates, with a wide variety of uncharged organic guest molecules. researchgate.net This ability is based on a "coordinatoclathrate" strategy, which leverages a combination of steric barriers and coordinative interactions, primarily proton donor-acceptor hydrogen bonds, to trap guest molecules within a crystalline host lattice. researchgate.netrsc.org

The versatility of BNDA as a host has been demonstrated through the formation of clathrates with over 30 different uncharged organic compounds. These guests range from polar molecules containing OH, NH, or CH acidic groups to less polar compounds. researchgate.net The stability of these inclusion complexes is significant; for instance, complexes with volatile guests like acetone (B3395972) and methanol (B129727) only release the guest molecules at temperatures much higher than their boiling points. researchgate.net

X-ray crystal structure analyses of various clathrates have revealed that the primary factor governing inclusion is the proton donor-acceptor capability between the host (BNDA) and the guest molecule. rsc.org The strength of these coordinating bonds influences the structure and stability of the resulting clathrate. For example, in clathrates with dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), strong host-guest hydrogen bonds are observed. In contrast, the inclusion of a non-coordinating guest like bromobenzene (B47551) results in a "true" clathrate, where the guest is physically entrapped within a hydrogen-bonded matrix of BNDA molecules without direct, strong coordinating bonds. rsc.org

Table 1: Examples of Uncharged Guest Molecules Forming Clathrates with BNDA

| Guest Molecule | Host:Guest Ratio | Key Interaction Type | Reference |

| Dimethylformamide (DMF) | 1:2 | Hydrogen Bonding | rsc.org |

| Dimethyl Sulfoxide (DMSO) | 1:1 | Hydrogen Bonding | rsc.org |

| Bromobenzene | 1:1 | van der Waals / Entrapment | rsc.org |

| Toluene | Not specified | van der Waals / Entrapment | researchgate.net |

| Acetic Acid | 1:1 or 1:2 | Hydrogen Bonding | researchgate.net |

| Propionic Acid | Not specified | Hydrogen Bonding | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The principles of crystal engineering, which utilize an understanding of intermolecular interactions to design solid-state structures, are well-demonstrated in the formation of co-crystals involving BNDA. iucr.orgnih.gov Co-crystallization allows for the modification of physical properties by combining two or more different molecular components into a single, ordered crystalline lattice.

A prominent example is the co-crystal formed between this compound and urea (B33335). iucr.orgnih.gov In this system, the two components co-crystallize in a 1:1 molar ratio. iucr.org The supramolecular architecture is dictated by a robust network of hydrogen bonds. The urea molecule engages in five hydrogen bonds, acting as a donor three times and an acceptor twice. nih.gov

The hydrogen bonding scheme is intricate:

One carboxylic group of BNDA forms a cyclic R²₂(8) motif with the urea molecule. iucr.orgnih.gov

The second carboxylic group of BNDA acts as a donor to the urea carbonyl, while its oxygen atom accepts two N-H···O hydrogen bonds from another urea molecule, forming an R¹₂(6) motif. iucr.orgnih.gov

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The axially chiral and rigid nature of BNDA makes it an excellent candidate for use as a chiral organic linker in the synthesis of specialized MOFs.

Homochiral MOFs, which are constructed from enantiomerically pure building blocks, are of significant interest for applications in enantioselective separations and asymmetric catalysis. mdpi.comnih.gov The use of enantiopure BNDA or its derivatives as linkers is a key strategy for synthesizing these materials. nih.gov

For example, a homochiral MOF with a one-dimensional helical structure was synthesized using enantiopure (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid, a derivative of BNDA. mdpi.com The chirality of the ligand is directly transferred to the resulting framework, creating a structure with a defined handedness. X-ray diffraction of this material revealed that the (R)-ligand assembles with manganese(II) ions to form an infinite right-handed helical tube. mdpi.com The synthesis of such homochiral frameworks is crucial because traditional porous materials like zeolites lack inherent chirality. nih.gov The structure and properties of these MOFs are sensitive to factors like the solvents used during crystallization. nih.gov

The development of heterogeneous catalysts is a major goal in chemistry, and homochiral MOFs provide a promising platform for this purpose. nih.govnih.gov By incorporating chiral catalytic sites directly into a solid, porous framework, these MOFs can function as recyclable, heterogeneous asymmetric catalysts.

MOFs built with linkers derived from the binaphthyl scaffold, such as BNDA, have been investigated for their catalytic activity. mdpi.com For instance, a homochiral MOF synthesized from (R)-2,2′-dihydroxy-1,1′-binaphthyl-5,5′-dicarboxylic acid was shown to be an effective heterogeneous catalyst for the asymmetric ring-opening of epoxides. mdpi.com The permanent porosity and chiral environment of the MOF allow substrate molecules to enter the framework, interact with the active sites, and undergo enantioselective transformations. The engineering of these materials allows for the creation of catalysts for a variety of organic reactions. nih.gov

Table 2: Applications of BNDA-derived MOFs in Asymmetric Catalysis

| MOF Ligand | Metal Ion | Catalytic Reaction | Outcome | Reference |

| (R)-2,2′-dihydroxy-1,1′-binaphthyl-5,5′-dicarboxylic acid | Not specified | Asymmetric ring-opening of epoxide with amine | Effective heterogeneous catalysis | mdpi.com |

| (R)-2,2′-dihydroxy-1,1′-binaphthyl-5,5′-dicarboxylic acid | Not specified | Alcoholytic kinetic resolution of styrene (B11656) oxide | Effective heterogeneous catalysis | mdpi.com |

| General Homochiral MOFs | Various | General Asymmetric Catalysis | Potential for high enantioselectivity | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

A notable example is the one-dimensional homochiral MOF constructed from (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid and Mn²⁺ ions. mdpi.com Single-crystal X-ray diffraction confirmed that this MOF adopts an infinite right-handed helical tubular structure. mdpi.com The helical channels within the MOF create a chiral environment that can differentiate between enantiomers of a guest molecule. This structural feature is the basis for its potential use in enantioselective separations, where one enantiomer may bind more strongly or diffuse more quickly through the helical pores than the other. The formation of such ordered, chiral superstructures highlights the utility of binaphthyl-based dicarboxylic acids in designing advanced functional materials.

Development of Supramolecular Gels for Controlled Release Applications

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) via non-covalent interactions. rsc.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, create a three-dimensional network that immobilizes solvent molecules, resulting in a gel. mdpi.commdpi.com The reversible nature of these bonds endows the gels with stimuli-responsive properties, making them promising candidates for applications such as controlled drug delivery. rsc.orgnih.gov

The molecular structure of this compound makes it an ideal candidate for forming supramolecular gels. The two carboxylic acid groups are capable of forming extensive intermolecular hydrogen bonds, a primary driving force for the self-assembly of many LMWGs. nih.govrsc.org Furthermore, the large, aromatic naphthalene (B1677914) rings can engage in π-π stacking interactions, which further stabilize the resulting fibrous network. The inherent chirality of the molecule can also play a crucial role in directing the self-assembly process into helical or twisted fibers, a phenomenon known as chirality-directed organogel formation. researchgate.net

While research on gels formed directly from this compound is emergent, studies on its derivatives have demonstrated this potential. For instance, a chiral LMWG based on a binaphthyl core functionalized with two urea moieties has been synthesized and shown to form transparent organogels. nih.gov The formation of these gels is driven by a combination of hydrogen bonding between the urea groups and π-π interactions of the binaphthyl units. nih.gov The gel network consists of self-assembled nanofibers that create pores capable of trapping guest molecules. nih.gov

The mechanism for controlled release from such a supramolecular gel involves the encapsulation of a therapeutic agent within the gel's 3D network during its formation. The release of the entrapped drug is then governed by diffusion through the pores of the network. nih.govresearchgate.net The rate of release can be precisely controlled by modifying the properties of the gel, such as the gelator concentration, the cross-linking density of the fibers, and the specific interactions between the drug and the gel matrix. nih.govmit.edu Drug-polymer interactions can be engineered to slow the diffusion of the therapeutic agent out of the hydrogel network. nih.gov

Table 1: Research Findings on a Binaphthyl-Based Supramolecular Gelator

| Gelator Structure | Solvent | Driving Forces for Gelation | Key Findings | Reference |

|---|---|---|---|---|

| Axially chiral binaphthyl with two urea moieties | Cyclohexane | Intermolecular H-bonds, π-π interactions | Forms a transparent, thermo-reversible gel. The gel phase can be disrupted by the addition of fluoride (B91410) ions, which interfere with the hydrogen bonding network. | nih.gov |

Integration into Chiral Polymers and Nanomaterials

The integration of chiral molecules into polymers and nanomaterials is a key strategy for developing advanced materials with tailored optical, recognition, and catalytic properties. whiterose.ac.uknih.gov this compound serves as an exceptional chiral building block for this purpose due to its rigid structure and well-defined stereochemistry. nih.gov

In polymer science, this dicarboxylic acid can be incorporated as a monomer into polymer backbones, such as polyesters or polyamides, through condensation polymerization. This imparts chirality to the entire polymer chain, often forcing it to adopt a helical conformation. Such chiral polymers have applications in chiral separation and asymmetric catalysis. researchgate.net The compound can also be utilized as a chiral cross-linking agent to create chiral polymer networks with specific recognition capabilities. rsc.org

In the realm of nanotechnology, this compound has been used to create chiral surfaces and nanomaterials. Researchers have demonstrated that this molecule can self-assemble on metal surfaces, such as gold, to form highly ordered, two-dimensional supramolecular arrays. nih.gov These chiral adlayers modify the surface properties and can be used in enantioselective sensing or catalysis. The ability to form such ordered structures stems from the interplay of molecule-surface interactions and the intermolecular hydrogen bonding between the carboxylic acid groups. nih.gov

Furthermore, the binaphthyl dicarboxylic acid scaffold is a crucial precursor for the synthesis of other important chiral ligands and reagents. For example, it has been used to prepare novel chiral hypervalent iodine reagents, which are employed in asymmetric oxidative reactions. rsc.org The chirality of the binaphthyl backbone is transferred during the reaction, enabling stereoselective transformations. rsc.org

Table 2: Examples of Chiral Polymers and Nanomaterials from this compound

| Material Type | Method of Integration | Resulting Structure/Property | Potential Application | Reference |

|---|---|---|---|---|

| Chiral Polymers | Incorporation as a monomer in condensation polymerization. | Polymers with a chiral backbone, often with a helical structure. | Chiral chromatography, asymmetric catalysis. | researchgate.net |

| Chiral Polymer Networks | Use as a chiral cross-linking agent. | Three-dimensional networks with chiral cavities. | Enantioselective separations, molecular recognition. | rsc.org |

| Chiral Nanomaterials (Adlayers) | Spontaneous adsorption and self-assembly on a gold surface. | Highly ordered, enantiomorphous two-dimensional arrays. | Chiral sensing, heterogeneous asymmetric catalysis. | nih.gov |

| Chiral Hypervalent Iodine Reagents | Reaction with λ3-iodanes. | Binaphthyl-based chiral ligands for oxidative transformations. | Asymmetric synthesis. | rsc.org |

Emerging Research Directions and Future Perspectives

Elucidation of Biochemical and Physiological Interactions with Enzymes and Proteins

The biological activity of 1,1'-Binaphthalene-2,2'-dicarboxylic acid is an area of growing interest, with research pointing towards its potential to interact with key biological molecules. While the full scope of its biochemical and physiological effects is still under investigation, preliminary findings suggest inhibitory effects on certain enzymes and proteins.

Research indicates that this compound may act as an inhibitor of cytochrome P450, an enzyme family crucial for the metabolism of various drugs and xenobiotics. alfa-chemistry.com Additionally, an inhibitory effect on trypsin, a key digestive enzyme, has been noted. alfa-chemistry.com The primary mechanism of its biological activity is thought to stem from its function as a chiral ligand, enabling it to form coordination complexes with metal ions that can participate in various biochemical reactions. smolecule.com

Furthermore, some studies have explored the potential antiviral properties of this compound. cymitquimica.com It has also been investigated for its ability to enhance the bioavailability of certain drugs, including metformin (B114582) hydrochloride and dopamine (B1211576) tetrahydrate, suggesting a role in drug delivery and formulation. cymitquimica.com

Table 1: Summary of Research on Biochemical and Physiological Interactions

| Research Area | Finding | Potential Application |

|---|---|---|

| Enzyme Inhibition | Believed to inhibit cytochrome P450 and trypsin. alfa-chemistry.com | Modulation of drug metabolism, therapeutic applications. |

| Chiral Ligand Activity | Forms coordination compounds with metal ions. smolecule.com | Development of metallodrugs, diagnostics. |

| Antiviral Properties | Studied for potential antiviral effects. cymitquimica.com | Development of new antiviral agents. |

| Bioavailability Enhancement | Found to enhance the bioavailability of certain drugs. cymitquimica.com | Improved drug delivery and efficacy. |

Sustainable and Green Chemical Synthesis Methodologies

One notable green synthesis approach involves the oxidation of the 2'-methyl substituent of isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate, which can be readily obtained from the reaction of a 2-methyl-1-naphthyl Grignard reagent with isopropyl 1-isopropoxy-2-naphthoate. elsevierpure.com Another method focuses on the direct synthesis from 1,1'-binaphthyl-2,2'-diol (BINOL) through oxidation, which can achieve high yields and enantiomeric excess. smolecule.com

Furthermore, a patent has been filed for a green production method of a related compound, 1,1'-binaphthyl-8,8'-dicarboxylic acid, which highlights the industry's move towards more sustainable processes. This method is designed to reduce the large amounts of wastewater and toxic copper sludge typically associated with traditional synthesis routes.

Table 2: Overview of Green Synthesis Methodologies

| Method | Description | Key Advantages |

|---|---|---|

| Oxidation of a Methyl Substituted Precursor | Involves the oxidation of isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate. elsevierpure.com | Good yields and readily available starting materials. |

| Oxidation of BINOL | Direct oxidation of 1,1'-binaphthalene-2,2'-diol. smolecule.com | High enantiomeric excess can be achieved. |

| Patented Green Production | Focuses on reducing wastewater and toxic byproducts in the synthesis of a related dicarboxylic acid. | Improved environmental profile and potentially higher yields. |

Advanced Chiral Separation Technologies

The separation of enantiomers of this compound is crucial for its application in asymmetric synthesis and other stereoselective processes. Advanced chiral separation technologies are continuously being developed to achieve high-purity enantiomers efficiently.

One effective method for the optical resolution of this compound is through the formation of diastereomeric salts or complexes. For instance, complexation with chiral resolving agents like cinchonidine (B190817) and brucine (B1667951) has been successfully employed to resolve related binaphthyl dicarboxylic acids.

Another promising technique is crystallization-based resolution. The recrystallization of diastereomeric amides formed from racemic this compound and a chiral amine, such as (S)-1-phenylethylamine, has been shown to yield diastereomerically pure forms. The outcome of this separation can be controlled by the choice of solvent. nih.gov The unique, rigid, and chiral structure of this compound also makes it a valuable component in the creation of chiral stationary phases for high-performance liquid chromatography (HPLC), which are used for the separation of other enantiomers. smolecule.com

Table 3: Advanced Chiral Separation Techniques

| Technology | Principle | Example |

|---|---|---|

| Complexation | Formation of diastereomeric complexes with a chiral resolving agent. | Resolution of related binaphthyl dicarboxylic acids using cinchonidine and brucine. |

| Crystallization-Based Resolution | Fractional crystallization of diastereomeric derivatives. | Separation of diastereomeric amides formed with (S)-1-phenylethylamine, with solvent-controlled stereoselectivity. nih.gov |

| Chiral Stationary Phases | Use as a chiral selector in HPLC. smolecule.com | Separation of a wide range of racemic compounds. |

Novel Applications in Functional Materials

The unique structural and chemical properties of this compound make it an attractive building block for the design and synthesis of novel functional materials. Its rigid, chiral backbone and the presence of two carboxylic acid groups allow for the construction of highly ordered, three-dimensional structures.

A significant area of application is in the development of metal-organic frameworks (MOFs) and coordination polymers . By coordinating with various metal ions, this compound and its derivatives can form porous, crystalline materials with potential applications in:

Gas Storage and Separation : The defined pore structures of these MOFs can be tailored for the selective adsorption of specific gases.

Sensing : The incorporation of the chiral binaphthyl unit can lead to materials capable of enantioselective sensing. publish.csiro.au

Asymmetric Catalysis : The chiral environment within the MOF pores can be utilized for stereoselective catalytic reactions. researchgate.net

For example, a homochiral MOF constructed from an enantiopure derivative of binaphthyl dicarboxylic acid was found to adopt a one-dimensional helical tubular structure. mdpi.com Another study reported the synthesis of a coordination polymer with a Co(II) ion and a derivative of binaphthyl dicarboxylic acid, which formed a one-dimensional infinite line structure. tandfonline.com

Beyond MOFs, this compound is also used as a cross-linking agent for polymers and as an additive for coatings, contributing to the mechanical and functional properties of these materials. alfa-chemistry.com

Table 4: Applications in Functional Materials

| Material Type | Role of this compound | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Chiral organic linker. | Gas storage, separation, enantioselective sensing, asymmetric catalysis. publish.csiro.auresearchgate.netmdpi.com |

| Coordination Polymers | Bridging ligand. | Luminescent materials, magnetic materials. tandfonline.com |

| Polymers | Cross-linking agent. alfa-chemistry.com | Enhanced mechanical properties. |

| Coatings | Additive. alfa-chemistry.com | Improved performance and durability. |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1'-binaphthalene-2,2'-dicarboxylic acid, and how do they address scalability and enantiomeric purity?

- Methodological Answer : A three-step synthesis starting from enantiomerically pure 1,1'-binaphthalene-2,2'-diol achieves yields up to 62% with 99% enantiomeric excess (ee). The key step involves methoxycarbonylation of the ditriflate intermediate under ambient pressure using an air bag, eliminating the need for costly high-pressure equipment . Alternative routes, such as oxidation of phenanthrene derivatives with H₂O₂ in acetic acid, may require structural confirmation via X-ray crystallography to resolve discrepancies in product purity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign axial chirality and confirm substitution patterns.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., monoisotopic mass: 370.1205 Da) .

- High-Performance Liquid Chromatography (HPLC) : Assess enantiomeric purity using chiral stationary phases, as demonstrated in polyamide-based adsorbents .

- X-Ray Diffraction (XRD) : Resolve structural ambiguities, such as clathrate formation in host-guest systems .

Q. How is this compound utilized in materials science, particularly in metal-organic frameworks (MOFs)?

- Methodological Answer : The biphenyl backbone and carboxylate groups enable its use as a linker in MOFs. For example, H₂bndc (a related derivative) contributes to secondary building units (SBUs) that enhance framework porosity and stability. Design principles involve selecting SBUs (e.g., metal clusters) and optimizing linker geometry for targeted applications like gas storage .

Advanced Research Questions

Q. What strategies ensure high enantiomeric control during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Starting Materials : Begin with optically pure 1,1'-binaphthalene-2,2'-diol to preserve axial chirality .

- Asymmetric Catalysis : Employ chiral catalysts during esterification or coupling steps to minimize racemization.

- Process Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track ee at intermediate stages .

Q. How can structural contradictions in host-guest complexes involving this compound be resolved?

- Methodological Answer :

- Single-Crystal XRD : Determine binding modes in clathrates, such as hydroxylic guest interactions with the binaphthyl hinge .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of inclusion complexes.

- Computational Modeling : Predict host-guest compatibility using density functional theory (DFT) to explain deviations in experimental data .

Q. What experimental discrepancies arise in catalytic applications of binaphthalene-dicarboxylate MOFs, and how are they addressed?

- Methodological Answer :

- Surface Area Variability : Use Brunauer-Emmett-Teller (BET) analysis to correlate porosity with catalytic activity. Discrepancies may stem from incomplete linker incorporation .

- Lewis Acid Site (LAS) Characterization : Employ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) with probe molecules (e.g., CO) to quantify active sites .

Q. How do synthesis conditions impact the optical resolution efficiency of binaphthalene-dicarboxylate polymers in HPLC?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。